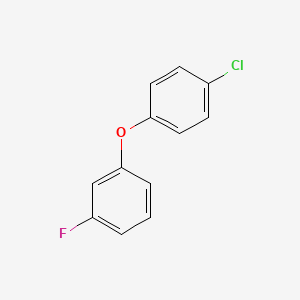

1-Chloro-4-(3-fluorophenoxy)benzene

Description

1-Chloro-4-(3-fluorophenoxy)benzene is a halogenated aromatic ether characterized by a central benzene ring substituted with a chlorine atom at the 1-position and a 3-fluorophenoxy group at the 4-position. This article compares these analogs to infer trends and differences.

Properties

IUPAC Name |

1-chloro-4-(3-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACTXIDHNPLSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-4-(3-fluorophenoxy)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 3-fluorophenol in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Chloro-4-(3-fluorophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding anilines or other reduced products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-(3-fluorophenoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-fluorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms can participate in hydrogen bonding and halogen bonding interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Phenoxy-Substituted Derivatives

Compound: 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene ()

- Synthesis: Prepared via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions .

- Reduction Challenges : Reduction of the nitro group using Raney Ni was successful, but Fe/HCl and SnCl₂ yielded low purity and efficiency .

- Key Data: HRMS confirmed the molecular formula (C₁₄H₁₀ClNO₄, [M]⁺ = 291.03055) .

Comparison :

Trifluoromethyl and Fluoroalkyl Derivatives

Alkyl/Chloroalkyl Derivatives

Comparison :

- Bulky substituents (e.g., 2-methylpropyl) may hinder crystallization, whereas linear chains (e.g., chloroethyl) improve synthetic scalability.

Ethynyl and Propargyl Derivatives

Compound : 1-Chloro-4-(phenylethynyl)benzene ()

- Reactivity: Ethynyl groups enable cross-coupling reactions (e.g., Sonogashira), as shown by NMR characterization .

Comparison :

- Propargyl substituents introduce sp-hybridized carbons, enhancing rigidity compared to flexible phenoxy groups.

Sulfur-Containing Derivatives

Comparison :

Complex and Pharmaceutical Derivatives

Compound: Crystalline hydrate of 1-chloro-4-(β-D-glucopyranos-1-yl)-2-(4-ethynylbenzyl)benzene ()

Comparison :

- Bulky glucopyranosyl groups enhance water solubility, a property less likely in non-polar 3-fluorophenoxy analogs.

Research Implications and Limitations

- Synthesis Challenges : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) require tailored conditions, as seen in and .

- Structural Flexibility: Ethynyl and propargyl groups (–13) offer modularity for further functionalization, unlike rigid phenoxy ethers.

- Limitations: Direct data on 1-chloro-4-(3-fluorophenoxy)benzene is absent; comparisons rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.